2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole
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Overview
Description
2-{4-[3-(ethylsulfanyl)benzoyl]piperazin-1-yl}-6-methoxy-1,3-benzothiazole is a useful research compound. Its molecular formula is C21H23N3O2S2 and its molecular weight is 413.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have focused on the synthesis of benzothiazole and piperazine derivatives due to their significant antimicrobial properties. For example, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives incorporating benzothiazole and piperazine moieties, demonstrating variable and modest antimicrobial activity against bacteria and fungi. These compounds were synthesized through a multi-step process, starting from amino-substituted benzothiazoles and chloropyridine-carboxylic acid, leading to amide derivatives with potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antimycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new chemotype with anti-mycobacterial properties. Pancholia et al. (2016) prepared and tested a series of benzo[d]thiazole-2-carboxamides against the Mycobacterium tuberculosis H37Rv strain. Several compounds exhibited potent anti-mycobacterial activity with minimal inhibitory concentrations in the low micromolar range, highlighting their potential as therapeutic agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Antiproliferative Screening
The synthesis and screening of new thiazole compounds for anticancer activity have been a focus of recent research. Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore (2020) synthesized a series of thiazole derivatives and tested their anticancer activity against breast cancer cells MCF7. One of the compounds demonstrated comparable activity with the standard drug Paclitaxel, suggesting potential applications in cancer therapy (Sonar, Pardeshi, Dokhe, Kharat, Zine, Kótai, Pawar, & Thore, 2020).
Synthesis and Insecticidal Activity
Research into novel piperidine thiazole compounds for insecticidal activity has also been conducted. Ding, Pan, Yin, Tan, & Zhang (2019) designed and synthesized new piperidine thiazole derivatives, with some compounds showing promising insecticidal activity against armyworms at various concentrations. This indicates the potential use of such compounds in agricultural pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is related to the treatment of tuberculosis . Benzothiazole-based compounds have been found to have potent inhibitory effects against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth of the bacteria . The compound’s interaction with its target could potentially lead to the disruption of essential biochemical processes within the bacterium, thereby inhibiting its growth and proliferation .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether suggests that they may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . This leads to a decrease in the bacterial load, thereby alleviating the symptoms of tuberculosis.
Biochemical Analysis
Biochemical Properties
(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . By binding to the active sites of these enzymes, (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Cellular Effects
The effects of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone on cellular processes are diverse and depend on the cell type. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis . It influences cell signaling pathways, such as the p53 pathway, leading to increased expression of pro-apoptotic genes and decreased expression of anti-apoptotic genes . Furthermore, (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes.
Molecular Mechanism
At the molecular level, (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites . This binding can lead to conformational changes in the enzyme, reducing its catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These interactions can result in the upregulation or downregulation of specific genes, thereby altering cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biological activity. Long-term studies have shown that prolonged exposure to (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
(3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is involved in various metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . This compound may also influence metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism . These changes can impact overall metabolic homeostasis and energy production.
Transport and Distribution
The transport and distribution of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within tissues depend on factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of (3-(Ethylthio)phenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
(3-ethylsulfanylphenyl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-3-27-17-6-4-5-15(13-17)20(25)23-9-11-24(12-10-23)21-22-18-8-7-16(26-2)14-19(18)28-21/h4-8,13-14H,3,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUHFXOFFGGNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.